3-fluoro-N-(furan-2-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3-fluoro-N-(furan-2-ylmethyl)-4-methoxy-N-(2-thiophen-2-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO3S/c1-23-18-7-6-14(12-17(18)20)19(22)21(13-15-4-2-10-24-15)9-8-16-5-3-11-25-16/h2-7,10-12H,8-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOQLOOLYWXZJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N(CCC2=CC=CS2)CC3=CC=CO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(furan-2-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 3-fluoro-4-methoxybenzoic acid with an appropriate amine under coupling conditions.
Introduction of the Furan and Thiophene Rings: The furan-2-ylmethyl and thiophen-2-yl groups are introduced through nucleophilic substitution reactions, often using reagents like furan-2-ylmethyl chloride and 2-(thiophen-2-yl)ethylamine.
Final Assembly: The final step involves the coupling of the intermediate products to form the target compound, typically under mild conditions to preserve the integrity of the functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(furan-2-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles like sodium azide (NaN3), thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, which may require specific conditions such as temperature control, solvent choice, and reaction time optimization to maximize yield and purity. Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and mass spectrometry are essential for confirming the compound's structure and purity.
Biological Applications
Medicinal Chemistry : The compound's interactions with specific molecular targets such as enzymes or receptors are currently being explored. These interactions can lead to significant biological effects, making it a candidate for drug development in various therapeutic areas, including cancer treatment and neuroprotection.
Neuroprotective Properties : Emerging evidence suggests that compounds similar to 3-fluoro-N-(furan-2-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide may modulate pathways involved in neuroprotection. For instance, metabolites from related pathways have shown potential in protecting against neurodegenerative diseases by influencing NMDA receptor activity .
Case Studies and Research Findings
- Neuroprotective Mechanisms : Studies have indicated that certain derivatives of benzamides exhibit neuroprotective properties through their modulation of neurotransmitter systems. The potential of 3-fluoro-N-(furan-2-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide in this context is under investigation, particularly regarding its effects on synaptic plasticity and cognitive functions.
- Anticancer Activity : Preliminary research suggests that the unique structural features of this compound may contribute to its anticancer properties. Investigations into its efficacy against various cancer cell lines are ongoing, focusing on its ability to induce apoptosis or inhibit tumor growth.
- Material Science Applications : The electronic properties of this compound also make it a subject of interest in materials science. Its potential applications in organic electronics or as a precursor for novel materials are being explored.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(furan-2-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the furan and thiophene rings can participate in π-π stacking interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Analysis
The target compound’s uniqueness lies in its combination of fluorine, methoxy, furan, and thiophene moieties. Below is a comparative analysis with analogous benzamides:
Table 1: Structural Comparison of Benzamide Derivatives
*Molecular weights calculated from molecular formulas.
†Estimated based on structural similarity to and compounds.
Analytical Characterization Challenges
- NMR Overlap : Fluorine’s electronegativity and the aromatic substituents may cause severe signal overlap in ¹H NMR, as seen in 3-fluoro-N-(fluorophenyl)benzamides (). Advanced techniques (e.g., 2D NMR, LCMS) are critical for unambiguous assignment .
- IR Confirmation: The carbonyl stretch (C=O) near 1660–1680 cm⁻¹ and absence of S-H bands (~2500 cm⁻¹) help confirm the benzamide structure and rule out tautomeric thiol forms, as noted in .
Key Differentiators and Implications
The target compound’s structural features suggest distinct advantages:
Balanced Electronic Profile : The 3-F/4-OCH₃ combination may optimize electronic effects for receptor binding, contrasting with CF₃-substituted analogs (), which are more electron-deficient .
Steric Considerations: The 2-(thiophen-2-yl)ethyl chain introduces moderate steric bulk compared to tert-butyl (TTFB) or trifluoromethylphenoxy groups, possibly improving membrane permeability .
Biological Activity
3-Fluoro-N-(furan-2-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, classified as an amide derivative, contains a fluorine atom, methoxy group, and fused heterocyclic rings (furan and thiophene), which may influence its interactions with biological targets.
- Molecular Formula : C19H18FNO3S
- Molecular Weight : 359.42 g/mol
- CAS Number : 1797971-59-5
The compound's synthesis involves multiple steps, including the formation of the benzamide core and the introduction of furan and thiophene rings through nucleophilic substitution reactions. The final assembly is achieved under mild conditions to preserve functional group integrity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances binding affinity through hydrogen bonding or electrostatic interactions, while the furan and thiophene rings contribute to π-π stacking interactions with aromatic residues in target proteins. This mechanism can modulate the activity of the target, leading to desired biological effects .
Antiviral Potential
Recent studies have indicated that compounds similar to 3-fluoro-N-(furan-2-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide exhibit antiviral properties. For instance, some derivatives have shown significant activity against various viral strains with EC50 values in the micromolar range . Although specific data for this compound is limited, its structural similarities suggest potential antiviral applications.
Anticancer Activity
The compound's structural components may also confer anticancer properties. Preliminary evaluations indicate that related compounds demonstrate cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia) cells. For example, certain derivatives have shown IC50 values comparable to established chemotherapeutics like doxorubicin . The presence of electron-donating groups has been linked to enhanced antiproliferative activity in these studies.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Ethoxy-3-fluoro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide | Ethoxy group instead of methoxy | May exhibit different solubility and reactivity |
| 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide | Contains a thiazole ring | Different interaction profiles due to heterocyclic variation |
The unique combination of functional groups in 3-fluoro-N-(furan-2-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide enhances its reactivity and binding affinity compared to similar compounds .
Case Studies and Research Findings
- Antiviral Efficacy : Research into N-Heterocycles has shown that certain derivatives exhibit enhanced biological activity against viral infections, suggesting a potential pathway for further exploration of this compound's antiviral properties .
- Cytotoxic Studies : A study on oxadiazole derivatives demonstrated significant cytotoxicity against leukemia cell lines, highlighting the importance of structural modifications in enhancing biological activity . This finding may be relevant for future investigations into the anticancer potential of 3-fluoro-N-(furan-2-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide.
- Mechanistic Insights : Molecular docking studies have provided insights into the interactions between similar compounds and their targets, revealing critical binding modes that could inform future drug design efforts involving this compound .
Q & A
Q. What are the optimal synthetic routes for 3-fluoro-N-(furan-2-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide?
The synthesis typically involves multi-step reactions starting with a benzamide core. Key steps include:
- Fluorination : Introduction of the fluorine atom at the 3-position via electrophilic substitution or directed ortho-metalation.
- Methoxy group installation : Achieved through alkylation or nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF).
- Heterocyclic substitution : Furan-2-ylmethyl and thiophen-2-ylethyl groups are introduced via nucleophilic substitution or reductive amination, requiring anhydrous solvents (e.g., THF) and catalysts like Pd/C for hydrogenation .
Q. Critical considerations :
- Reaction temperatures (60–120°C) and solvent polarity significantly influence yields.
- Purification often requires column chromatography with gradients of ethyl acetate/hexane.
Q. How can the structure of this compound be rigorously characterized?
Methodological approach :
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry. For example, the methoxy group (~δ 3.8 ppm) and fluorine’s deshielding effects on adjacent protons are diagnostic .
- Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) validate the molecular formula (e.g., C₁₉H₁₉FNO₃S).
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and torsion strains. Disorder in heterocyclic rings may require TWINABS for data correction .
Q. What preliminary biological activities have been reported for this compound?
Initial studies suggest:
- Enzyme inhibition : Potential interaction with cyclooxygenase-2 (COX-2) due to structural similarity to known amide-based inhibitors.
- Receptor modulation : Thiophene and furan moieties may engage π-π stacking with aromatic residues in enzyme active sites .
Q. Assay protocols :
- In vitro enzyme assays : Use recombinant proteins (e.g., COX-2) with fluorogenic substrates.
- Cellular models : Evaluate cytotoxicity in HEK-293 or HepG2 cells via MTT assays (IC₅₀ values).
Advanced Research Questions
Q. How do structural modifications influence its biological activity?
Structure-Activity Relationship (SAR) insights :
| Modification | Impact on Activity | Reference |
|---|---|---|
| Fluorine → Chlorine | Reduced COX-2 selectivity due to larger van der Waals radius | |
| Methoxy → Trifluoromethoxy | Enhanced metabolic stability but lower solubility | |
| Thiophene → Pyridine | Loss of π-stacking interactions in binding pockets |
Q. Experimental design :
- Synthesize analogs via parallel combinatorial chemistry.
- Use molecular docking (AutoDock Vina) to predict binding affinities .
Q. How can computational modeling optimize its electronic properties for materials science applications?
Strategies :
- DFT calculations : Gaussian 09 evaluates HOMO-LUMO gaps; thiophene’s electron-rich nature lowers bandgaps (~3.2 eV), enhancing charge transport .
- Molecular dynamics : Simulate self-assembly in organic semiconductors (e.g., OSCAR-4 force fields).
Key finding : The furan-thiophene conjugation pathway facilitates intramolecular charge transfer, making it suitable for OLEDs .
Q. How can contradictory data in reaction yields or biological assays be resolved?
Case example : Discrepancies in fluorination yields (30–70%) may arise from:
- Reagent purity : Anhydrous KF vs. hygroscopic KF·2H₂O.
- Solvent effects : DMF (polar aprotic) vs. DCM (non-polar).
Q. Resolution :
- Replicate reactions under controlled humidity (<10% RH).
- Use DoE (Design of Experiments) to identify critical variables .
Q. What advanced techniques identify metabolites or degradation products?
Workflow :
- In vitro metabolism : Incubate with liver microsomes (CYP450 isoforms) and analyze via LC-HRMS.
- Degradation studies : Expose to UV light (ICH Q1B guidelines) and monitor by HPLC-DAD.
Q. Identified metabolites :
- Demethylation of the methoxy group (major).
- Oxidative cleavage of the furan ring (minor) .
Q. How can crystallographic disorder in its X-ray structure be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
